molecular formula C16H22BO3Si B1143046 6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID CAS No. 179942-45-1

6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID

Cat. No.: B1143046
CAS No.: 179942-45-1
M. Wt: 301.2 g/mol
InChI Key: PPBKORVDTDHNSD-UHFFFAOYSA-N
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Description

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is a boronic acid derivative with the molecular formula C16H23BO3Si and a molecular weight of 302.25 g/mol . This compound is characterized by the presence of a tert-butyl group, a dimethylsilyloxy group, and a boronic acid moiety attached to a naphthalene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group on the naphthalene ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step forms the tert-butyldimethylsilyloxy group.

    Borylation: The protected naphthalene derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid moiety.

Industrial Production Methods

Industrial production of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Formed from oxidation of the boronic acid moiety.

Scientific Research Applications

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Drug Discovery: Employed in the synthesis of potential pharmaceutical compounds.

    Material Science: Used in the preparation of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond. The tert-butyldimethylsilyloxy group provides stability to the molecule and can be selectively removed or substituted as needed.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid: Similar structure but with different positioning of functional groups.

    Phenylboronic Acid: Lacks the naphthalene and silyloxy groups, making it less versatile in certain reactions.

    4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Another boronic acid derivative with different protective groups.

Uniqueness

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is unique due to its combination of a boronic acid moiety with a tert-butyldimethylsilyloxy group on a naphthalene ring. This structure provides both stability and reactivity, making it highly valuable in various synthetic applications.

Properties

CAS No.

179942-45-1

Molecular Formula

C16H22BO3Si

Molecular Weight

301.2 g/mol

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]boronic acid

InChI

InChI=1S/C16H22BO3Si/c1-16(2,3)12-7-8-13-11(10-12)6-9-14(17(18)19)15(13)20-21(4)5/h6-10,18-19H,1-5H3

InChI Key

PPBKORVDTDHNSD-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O

Canonical SMILES

B(C1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)O[Si](C)C)(O)O

Origin of Product

United States

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